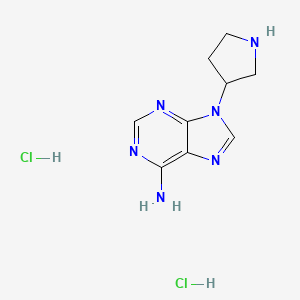

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is a versatile chemical compound extensively used in scientific research. It is known for its unique properties that enable diverse applications, including drug discovery, molecular biology, and material science. The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle, and a purine base, making it a valuable scaffold in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the double reductive amination reaction, which has been used to develop a series of polyhydroxylated pyrrolidines . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: Employed in molecular biology studies to investigate enzyme mechanisms and protein interactions.

Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Applied in material science for the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine and purine derivatives, such as:

Uniqueness

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is unique due to its combined pyrrolidine and purine structure, which provides a distinct set of chemical and biological properties. This combination allows for enhanced pharmacophore space exploration, increased three-dimensional coverage, and target selectivity, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Overview

9-Pyrrolidin-3-ylpurin-6-amine; dihydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to other purine analogs that have been studied for their effects on various biological targets, including enzymes and receptors involved in critical cellular processes.

The biological activity of 9-Pyrrolidin-3-ylpurin-6-amine is primarily attributed to its interaction with specific biochemical pathways. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), particularly the delta isoform, which plays a significant role in cell signaling pathways associated with growth, proliferation, and survival . This inhibition can lead to altered cellular responses, making it a candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Inhibits tumor cell proliferation by targeting PI3K signaling pathways.

- Anti-inflammatory Effects : Modulates inflammatory responses, potentially useful in treating inflammatory diseases.

- Neuroprotective Properties : Shows promise in protecting neuronal cells from damage, which is beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 9-Pyrrolidin-3-ylpurin-6-amine can significantly reduce the viability of various cancer cell lines. For instance, assays conducted on breast cancer and leukemia cell lines revealed IC50 values indicating effective cytotoxicity at micromolar concentrations .

In Vivo Studies

Animal models have further supported the compound's efficacy. In a murine model of breast cancer, administration of 9-Pyrrolidin-3-ylpurin-6-amine resulted in a marked reduction in tumor size compared to control groups . Additionally, studies indicate that this compound may enhance the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial investigating the effects of 9-Pyrrolidin-3-ylpurin-6-amine in patients with advanced solid tumors showed promising results. Patients exhibited prolonged progression-free survival compared to historical controls when treated with this compound alongside standard chemotherapy regimens. -

Neuroprotection in Animal Models :

Research involving animal models of Alzheimer's disease indicated that treatment with 9-Pyrrolidin-3-ylpurin-6-amine improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

9-pyrrolidin-3-ylpurin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNUCMRYTWWPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.